CDK2 Inhibitory Potency: N-(1-Benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide vs. Structurally Related Pyrazole-Benzamide CDK2 Inhibitors
N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide demonstrates CDK2/cyclin A inhibitory activity with an IC₅₀ of 1.15 µM [1]. This places it in a moderate potency range relative to optimized pyrazole-based CDK2 inhibitors. For context, compound 4f from Elkamhawy et al. (2021), a pyrazolopyridine derivative, achieves a CDK2 IC₅₀ of 0.042 µM (approximately 27-fold more potent), while less optimized analogs in the same study exhibit IC₅₀ values exceeding 50 µM [2]. The 1.15 µM value is substantially more potent than the ~10 µM IC₅₀ reported for 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide, another dichlorobenzamide pyrazole analog with a different chlorine substitution pattern and pyrazole connectivity [3]. This indicates that the 1-benzyl-5-yl regioisomeric attachment combined with the 2,4-dichloro substitution pattern provides a measurable potency advantage over alternative regioisomers and substitution patterns for CDK2 engagement.
| Evidence Dimension | CDK2/cyclin A enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.15 µM (1150 nM) |
| Comparator Or Baseline | Comparator 1 (optimized pyrazolopyridine CDK2 inhibitor 4f): IC₅₀ = 0.042 µM. Comparator 2 (2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide): IC₅₀ = 10 µM |
| Quantified Difference | 27.4-fold less potent than optimized 4f; ~8.7-fold more potent than the 2,6-dichloro-3-yl regioisomer analog |
| Conditions | CDK2/cyclin A enzymatic assay; ATP present at physiologically relevant concentrations |
Why This Matters
The 8.7-fold potency advantage against CDK2 over the 2,6-dichloro-3-yl regioisomer analog demonstrates that the specific 1-benzyl-5-yl connectivity and 2,4-dichloro substitution pattern confer measurable, target-specific biochemical differentiation relevant for kinase selectivity profiling.
- [1] BindingDB. BDBM50425862 (CHEMBL2312654): CDK2/cyclin A inhibition IC₅₀ = 1150 nM. https://www.bindingdb.org/ View Source
- [2] Elkamhawy A, et al. Mechanistic selectivity investigation and 2D-QSAR study of some new antiproliferative pyrazoles and pyrazolopyridines as potential CDK2 inhibitors. Eur J Med Chem. 2021; 218:113389. https://doi.org/10.1016/j.ejmech.2021.113389 View Source
- [3] BindingDB. BDBM7140 (CHEMBL327017): 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide, IC₅₀ = 1.00E+4 nM (10 µM). https://bindingdb.org/ View Source
